molecular formula C7H11NS B2537702 1-(Thiophen-3-yl)propan-2-amine CAS No. 149977-81-1

1-(Thiophen-3-yl)propan-2-amine

Cat. No.: B2537702
CAS No.: 149977-81-1
M. Wt: 141.23
InChI Key: RTEQDZAVAQTCOK-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry and Bioactive Amine Compounds

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is considered a cornerstone in medicinal chemistry. nih.gov The thiophene nucleus is a key structural component in a multitude of compounds with significant pharmacological properties. nih.govresearchgate.net Due to the striking physicochemical similarities between thiophene and benzene (B151609), such as their boiling points, the thiophene ring is often considered a bioisostere of the benzene ring. sciensage.info This allows for its substitution in biologically active molecules without a loss of activity, a strategy frequently employed in drug design. encyclopedia.pub Thiophene derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govsciensage.infoencyclopedia.pub

The incorporation of an amine group into molecular scaffolds is another critical aspect of medicinal chemistry. Amines are present in a wide range of pharmaceuticals and are often essential for a compound's biological function. nih.gov The combination of a thiophene ring with a bioactive amine moiety, as seen in 1-(thiophen-3-yl)propan-2-amine, represents a classic strategy in the search for novel therapeutic agents. nih.gov The synthesis of new thiophene derivatives, particularly those incorporating amine or amide functionalities, remains an active area of research aimed at discovering molecules with enhanced or novel biological activities. nih.govnih.gov

Significance of Arylalkylamine Analogues in Contemporary Medicinal Chemistry Research

This compound belongs to the broad class of compounds known as arylalkylamines. This group, which includes well-known subclasses like phenethylamines and tryptamines, is characterized by an aryl group attached to an alkylamine chain. wikipedia.orgresearchgate.net Arylalkylamines are of immense interest in medicinal chemistry because they are structurally related to endogenous monoamine neurotransmitters, enabling them to interact with the central nervous system. wikipedia.org

This structural similarity has led to the development of numerous drugs with diverse therapeutic applications, including psychostimulants, antidepressants, appetite suppressants, and decongestants. wikipedia.orgtaylorandfrancis.com Many arylalkylamines function by modulating monoamine systems, acting as releasing agents or reuptake inhibitors. wikipedia.org The exploration of novel arylalkylamine analogues is a continuing focus of drug discovery, with research aimed at creating compounds with improved selectivity and efficacy for specific biological targets. nih.govnih.gov The substitution of the typical phenyl ring with a bioisosteric heterocycle like thiophene, as in this compound (also known as 3-Thienoamphetamine), is a key strategy in this endeavor. nih.gov

Research Trajectories and Current Academic Interest in this compound

While extensive, dedicated academic literature on this compound itself is limited, research trajectories can be inferred from studies on closely related structures. The synthesis of thiophene-containing propanolamine (B44665) derivatives, such as (S)-3-(Methyl-Amino)-1-(thiophen-2-yl)propan-1-ol, has been a subject of investigation as these compounds serve as key intermediates in the synthesis of pharmaceuticals like duloxetine. researchgate.netresearchgate.net This highlights the academic and industrial interest in synthetic routes to produce chiral thiophene-propanamine backbones.

Current research continues to explore the synthesis and biological potential of thiophene derivatives broadly. nih.gov Studies focus on creating libraries of substituted thiophenes to screen for a wide range of activities, including antimicrobial and anticancer properties. nih.govnih.gov Furthermore, the design of novel arylalkylamines remains a fertile ground for medicinal chemistry research, with studies exploring new derivatives for indications such as parasitic diseases and neurological disorders. nih.govnih.gov The interest in this compound and its isomers, such as 1-(thiophen-2-yl)propan-2-amine, is situated within this broader context of exploring heterocyclic bioisosteres of known psychoactive arylalkylamines to discover compounds with potentially new pharmacological profiles. scbt.com

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-thiophen-3-ylpropan-2-amine nih.gov
Molecular Formula C₇H₁₁NS nih.gov001chemical.com
Molecular Weight 141.23 g/mol 001chemical.com
CAS Number 149977-81-1 nih.gov001chemical.com
Synonyms 3-Thienoamphetamine, 3-(2-aminopropyl)-thiophene nih.gov
InChI Key RTEQDZAVAQTCOK-UHFFFAOYSA-N nih.gov
Canonical SMILES CC(CC1=CSC=C1)N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQDZAVAQTCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344776
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-81-1
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-3-yl)propan-2-amine
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Synthetic Methodologies for 1 Thiophen 3 Yl Propan 2 Amine and Its Enantiomers

Established Synthetic Routes to 1-(Thiophen-3-yl)propan-2-amine

The creation of this compound is often accomplished through established, multi-step chemical processes. These methods typically begin with a thiophene-based precursor molecule, which is then chemically modified to introduce the necessary amine group.

Multi-Step Synthesis from Substituted Thiophene (B33073) Precursors

A common strategy for synthesizing this compound involves starting with a substituted thiophene. For instance, a Friedel-Crafts reaction can be used to introduce a halopropionyl group to the thiophene ring. google.com This creates a key intermediate, a 3-halo-1-(thien-2-yl)propan-1-one. google.com Subsequent chemical reactions are then performed to convert this intermediate into the final product.

These multi-step syntheses can sometimes be complex and may require careful control of reaction conditions to ensure a good yield of the desired product. nih.gov Researchers have explored various approaches to optimize these synthetic routes, including the use of different catalysts and reagents to improve efficiency and reduce the number of steps involved.

Strategic Approaches to Amine Moiety Incorporation

A crucial step in the synthesis of this compound is the introduction of the amine group. One common method involves the reduction of the ketone intermediate, followed by reaction with an amine source. For example, the propanone intermediate can be reduced and then reacted with methylamine (B109427) to form the desired amine. google.com

Another approach involves the use of a Mannich reaction, where a ketone, an amine, and formaldehyde (B43269) are reacted together to form a β-amino ketone. This intermediate can then be further modified to yield the final product. The use of preformed aminomethylation reagents has also been explored to streamline this process. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, methods to produce enantiomerically pure forms of this compound are of significant interest.

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts or auxiliaries that guide the reaction to favor the formation of one enantiomer over the other. temple.edu For instance, asymmetric hydrogenation of a suitable precursor using a chiral metal complex can yield an enantiomerically enriched product. researchgate.net

Another powerful technique is the use of enzymes, such as transaminases, which can catalyze the stereoselective amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. rsc.orgnih.gov This biocatalytic approach offers several advantages, including high selectivity and mild reaction conditions. nih.govrsc.org

Application of Chiral Resolution Methods for Enantiomeric Separation

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. rsc.org Once separated, the desired enantiomer can be recovered from the diastereomeric salt.

For example, a racemic mixture of a related compound, 3-chloro-1-(thiophen-2-yl)propan-1-ol, can be resolved by reacting it with phthalic anhydride (B1165640) to form a semiester, which is then treated with a chiral amine like (S)-α-methylbenzylamine to precipitate the desired enantiomer as a salt. Lipases can also be employed for the enzymatic resolution of related intermediates.

Exploration of Biocatalytic Approaches in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. researchgate.netnih.gov Enzymes such as transaminases, monoamine oxidases, and imine reductases are increasingly being used to produce enantiomerically pure amines. nih.govresearchgate.netresearchgate.net These enzymatic methods offer high enantioselectivity and operate under mild, environmentally friendly conditions. rsc.org

Directed evolution and protein engineering techniques are being used to develop enzymes with improved activity, stability, and substrate scope, further expanding the utility of biocatalysis in chiral amine synthesis. nih.govnih.gov For example, engineered transaminases have been successfully applied in the large-scale manufacture of pharmaceutical intermediates. nih.govresearchgate.net The combination of different enzymes in biocatalytic cascades allows for the synthesis of complex chiral amines with multiple stereocenters. nih.gov

Considerations for Scalable Synthesis in Research Contexts

Scaling up the synthesis of this compound from milligram to gram or even kilogram quantities for research necessitates careful consideration of several factors to ensure efficiency, safety, and reproducibility. The most probable synthetic route for this compound is the reductive amination of 3-thienylacetone. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in the successful scale-up of this transformation.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.com In a research context, scalability implies not only increasing the reaction volume but also optimizing parameters to maintain or improve yield and purity while ensuring a safe and manageable process.

Catalyst Selection and Loading:

For the reductive amination of 3-thienylacetone, both homogeneous and heterogeneous catalysts can be employed. figshare.com Homogeneous catalysts, such as iridium and ruthenium complexes, often exhibit high activity and selectivity under mild conditions. nih.gov However, their cost and the potential for metal contamination in the final product are significant drawbacks, especially on a larger scale. The removal of these metals can necessitate additional purification steps, such as chromatography or treatment with metal scavengers.

Heterogeneous catalysts, like palladium on carbon (Pd/C), Raney nickel, or more recently developed iron-based catalysts, offer the advantage of easier separation from the reaction mixture through simple filtration. nih.govresearchgate.net This simplifies the work-up procedure, which is a major consideration for scalability. Catalyst loading is another critical parameter. While laboratory-scale reactions might use higher catalyst loadings to ensure complete conversion, for a scalable process, minimizing the catalyst amount without compromising reaction time and yield is economically and environmentally beneficial. The reusability of heterogeneous catalysts is another key advantage in a research scale-up scenario. researchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst SystemAdvantagesDisadvantagesScalability Considerations
Homogeneous (e.g., Ir, Ru complexes) High activity and selectivity, mild reaction conditions. nih.govHigh cost, potential for metal contamination, requires specialized ligands.Purification can be challenging and costly on a larger scale.
Heterogeneous (e.g., Pd/C, Raney Ni) Easy to separate from the reaction mixture, reusable. researchgate.netMay require higher temperatures and pressures, potential for lower selectivity.Simplified work-up, cost-effective for larger quantities.
Biocatalysts (e.g., Amine Dehydrogenases) High enantioselectivity, mild, aqueous conditions. nih.govdovepress.comresearchgate.netSubstrate scope can be limited, requires specialized enzymes and cofactors. nih.govresearchgate.netProcess optimization for enzyme stability and cofactor recycling is crucial for scale-up. nih.govdovepress.com

Reaction Conditions and Work-up:

The choice of reducing agent is also critical for a scalable synthesis. While hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common in laboratory-scale synthesis, the use of catalytic hydrogenation with H₂ gas is often preferred for larger-scale operations due to its atom economy and the generation of water as the only byproduct. figshare.com However, this requires specialized high-pressure reactor systems.

The reaction solvent should be chosen based on its ability to dissolve the reactants, its compatibility with the catalyst and reagents, and its ease of removal during work-up. For instance, while chlorinated solvents might be used in small-scale experiments, their use is often minimized in larger-scale processes due to environmental and safety concerns. Alcohols like methanol (B129727) or ethanol (B145695) are frequently used in reductive amination reactions. nih.gov

The work-up procedure for a scaled-up reaction should be as simple as possible to minimize product loss and processing time. Extraction and distillation are generally preferred over chromatography for purification of the final product on a larger scale. For this compound, which is a basic compound, an acid-base extraction can be an effective purification strategy.

Enantioselective Synthesis:

For many research applications, obtaining the individual enantiomers of this compound is essential. The two main strategies for achieving this on a scalable level are asymmetric synthesis and chiral resolution.

Asymmetric Reductive Amination: This can be achieved using either chiral metal catalysts or biocatalysts. Chiral ruthenium and iridium complexes with appropriate chiral ligands have been shown to be effective for the asymmetric reductive amination of various ketones, providing access to chiral primary amines with high enantioselectivity. nih.govacs.org However, the high cost of these catalysts and ligands can be a limiting factor for large-scale synthesis.

Biocatalysis, using enzymes such as amine dehydrogenases (AmDHs) or transaminases (TAs), presents a powerful and increasingly popular alternative. nih.govdovepress.commatthey.com These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild, aqueous conditions. nih.govresearchgate.net For the synthesis of enantiomerically pure this compound, an engineered AmDH could be employed to directly convert 3-thienylacetone and ammonia (B1221849) into the desired chiral amine. nih.govresearchgate.net The scalability of biocatalytic processes depends on factors like enzyme stability, cofactor regeneration, and downstream processing. nih.govdovepress.com

Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. While this method can be effective, it is often less efficient as the maximum theoretical yield for the desired enantiomer is 50%, unless a racemization and recycling process for the unwanted enantiomer is implemented.

Table 2: Comparison of Enantioselective Synthesis Strategies

StrategyAdvantagesDisadvantagesScalability Considerations
Asymmetric Catalysis (Chiral Metal Complexes) High enantioselectivity, broad substrate scope. nih.govacs.orgHigh cost of catalysts and ligands, potential for metal contamination.Cost can be prohibitive for large-scale synthesis.
Biocatalysis (AmDHs, TAs) Very high enantioselectivity, mild and environmentally friendly conditions. nih.govdovepress.comresearchgate.netmatthey.comEnzymes may have limited substrate scope and stability, requires cofactor regeneration systems. nih.govresearchgate.netProcess optimization is key; immobilization of enzymes can improve reusability and scalability. nih.govdovepress.com
Chiral Resolution Well-established and often reliable method.Maximum 50% yield without a racemization/recycle loop, requires stoichiometric amounts of a chiral resolving agent.Can be labor-intensive and less atom-economical.

Structural Analogues and Derivatization Studies of 1 Thiophen 3 Yl Propan 2 Amine

Positional Isomers and N-Substituted Analogues of 1-(Thiophen-3-yl)propan-2-amine

The placement of the propan-2-amine group on the thiophene (B33073) ring and substitutions on the amine nitrogen are critical determinants of a molecule's chemical and pharmacological profile. Research has focused on comparing the properties of positional isomers and systematically exploring a range of N-substituted derivatives.

Methiopropamine (MPA) and Thiopropamine are significant structural analogues of this compound, differing in the attachment point of the side chain to the thiophene ring. wikipedia.orgnih.gov Thiopropamine, also known as 1-(thiophen-2-yl)propan-2-amine, is an analogue of amphetamine where the phenyl group is replaced by a thiophene ring. wikipedia.org Methiopropamine is the N-methylated derivative of Thiopropamine. wikipedia.orgnih.gov

First synthesized in 1942, Methiopropamine consists of a thiophene ring with an N-methylpropan-2-amine substituent at the 2-position. wikipedia.orgnih.gov It functions as a norepinephrine (B1679862)dopamine (B1211576) reuptake inhibitor. wikipedia.org The metabolism of methiopropamine involves N-demethylation to the active metabolite thiopropamine, as well as the formation of 4-hydroxymethiopropamine and thiophene S-oxides. wikipedia.org

Comparative studies have noted that the thiophen-3-yl analogues are generally more potent than their thiophen-2-yl counterparts, though still weaker than the corresponding amphetamines. wikipedia.org To facilitate forensic and research applications, a three-step synthesis protocol was established for both methiopropamine and its 3-thienyl isomer, confirming that the two isomers are separable via gas chromatography. nih.gov

The amine nitrogen of the propan-2-amine side chain is a prime target for derivatization to explore structure-activity relationships. Systematic substitutions with various alkyl and aryl groups have been investigated in related thiophene compounds to generate diverse chemical libraries.

For instance, derivatives of the positional isomer Thiopropamine include N-ethylthiopropamine (Ethiopropamine), demonstrating simple alkyl substitution. wikipedia.org Broader studies on related structures, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, have shown that the dimethylamino group can be exchanged with a variety of aliphatic secondary amines and aromatic primary and secondary amines. researchgate.net Similarly, N-alkylation has been successfully applied to NH-azoles like pyrazole (B372694), imidazole, and 1,2,4-triazole (B32235) using a thiophene-based starting material. researchgate.net

Parent CompoundSubstitution TypeResulting Analogue/Derivative ClassResearch Context
ThiopropamineN-EthylationEthiopropamine (N-ethylthiopropamine)Exploration of simple N-alkyl analogues. wikipedia.org
3-Dimethylamino-1-(thiophen-2-yl)propan-1-oneN-Alkylation/ArylationVarious N-substituted derivativesExchange of dimethylamino group with other aliphatic and aromatic amines. researchgate.net
α-Nitroketene N,S-aminoacetalsN-Alkylation/Arylation2-(Alkylamino)-3-nitrothiophenes and 2-(Arylamino)-3-nitrothiophenesSynthesis of N-substituted 3-nitrothiophen-2-amines with various alkyl and aryl groups. nih.gov
3-(3-benzyloxyquinoxalin-2-yl) propanhydrazideN-AlkylationN-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesSynthesis of a series of N-alkyl propanamides via azide (B81097) coupling with various amines. mdpi.com

Thiophene Ring Modifications and Heterocyclic Bioisosteres

Modifying the thiophene ring itself or replacing it with bioisosteric heterocyclic systems represents another key strategy in medicinal chemistry. These changes can significantly alter a compound's properties, including metabolic stability and target interaction.

The introduction of halogens and other small functional groups onto the thiophene ring is a common tactic to modulate electronic properties and biological activity. Research has demonstrated the synthesis of various substituted thiophenes. For example, a range of 3-halobenzo[b]thiophene derivatives (chloro, bromo, and iodo) have been synthesized via electrophilic cyclization and evaluated for antimicrobial activity. mdpi.com This highlights how halogen substitution can be a key element in the design of new therapeutic agents.

Similarly, the synthesis of 5-bromothiophene-2-carboxylic acid derivatives has been undertaken to create compounds with potential antibacterial properties. researchgate.net Beyond halogenation, other substitutions such as the nitro group have been explored. A novel protocol for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines has been developed, showing that the thiophene ring is compatible with strongly electron-withdrawing groups under specific reaction conditions. nih.gov These studies provide a toolbox of synthetic methods for creating a wide array of substituted thiophene analogues for further investigation.

The design of novel analogues often involves more significant structural changes, including the fusion of the thiophene ring with other heterocyclic systems to create bioisosteres or entirely new scaffolds. This approach aims to explore new chemical space and identify compounds with improved properties.

One area of exploration is the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. These fused systems have been constructed using methods like the Fiesselmann thiophene synthesis, starting from substituted chlorothiophene-carboxylates. researchgate.net Another important class of fused heterocycles is the thienoindoles. Thieno[3,2-b]indoles, for example, have been synthesized through methods such as the Suzuki-Miyaura coupling followed by reductive cyclization. nih.gov These complex heterocyclic systems are of interest for their potential applications in materials science and as therapeutic agents. nih.gov The development of diverse synthetic strategies, including multicomponent reactions and metal-catalyzed cyclizations, allows chemists to build a vast library of thiophene-based molecules for various applications. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological effects. For this compound and its analogues, SAR investigations focus on the impact of the thiophene ring, the position of the side chain, and substitutions on both the ring and the amine group.

A primary SAR finding in this class of compounds is the influence of the side chain's position on the thiophene ring. It has been noted that the 3-thienyl analogues are generally more potent in their stimulant effects than the corresponding 2-thienyl isomers like Thiopropamine. wikipedia.org This demonstrates that the geometry of the molecule and the orientation of the aminopropane group relative to the sulfur atom are critical for its activity.

Further SAR insights come from modifications to the amine group. The N-methylation of Thiopropamine to produce Methiopropamine alters its pharmacological profile. wikipedia.org The systematic exploration of other N-alkyl and N-aryl substitutions provides a deeper understanding of the steric and electronic requirements of the target receptors. wikipedia.orgresearchgate.net

Modifications to the thiophene ring also play a crucial role in SAR. Studies on related thiophene derivatives have shown that adding substituents can confer specific biological activities. For example, the introduction of halogen atoms to create 3-halobenzo[b]thiophenes or 5-bromothiophene-carboxylates has been explored in the context of developing antibacterial agents. mdpi.comresearchgate.net The nature and position of these substituents are key to their activity. Computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are often employed to model and predict how these structural changes will affect biological activity in related heterocyclic compounds. researchgate.net

Structural ModificationObservation/FindingReference
Positional Isomerism The 3-thienyl isomer is more potent than the 2-thienyl isomer (Thiopropamine). wikipedia.org
N-Alkylation N-methylation of Thiopropamine to Methiopropamine modifies its pharmacological profile. wikipedia.org
Thiophene Ring Substitution Halogenation of the thiophene ring has been investigated for creating derivatives with antibacterial activity. mdpi.comresearchgate.net
General SAR The synthesis of diverse libraries through substitutions on the amine and thiophene ring is crucial for exploring SAR. nih.govmdpi.com

Impact of Structural Modifications on In Vitro Biological Activities

While specific comprehensive in vitro studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the impact of structural modifications can be largely inferred from the well-established SAR of analogous compounds, particularly amphetamine and its derivatives. The thiophene ring in this compound is a bioisostere of the phenyl ring found in amphetamine, meaning it has similar physical and chemical properties that allow it to interact with the same biological targets.

Structural modifications to phenethylamine-type compounds can be broadly categorized into three areas: substitution on the aromatic ring, modification of the alkyl side chain, and substitution on the terminal amine group.

Ring Substitution: In amphetamine analogues, substitution on the phenyl ring has a profound impact on activity and selectivity towards the monoamine transporters: dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). For instance, para-substitution is a common strategy to modulate activity. The addition of a para-chloro substituent to amphetamine tends to increase its potency at SERT. nih.gov Similarly, it can be hypothesized that the introduction of substituents at the 2- or 5-position of the thiophene ring in this compound would significantly alter its interaction with monoamine transporters. The position of the sulfur atom in the thiophene ring (at position 1) and the attachment of the propan-2-amine chain at position 3 already differentiate it from its isomer, 1-(thiophen-2-yl)propan-2-amine, likely leading to a distinct pharmacological profile.

N-Alkylation: Modification of the amine group is another key area for derivatization. N-methylation of amphetamine to form methamphetamine is known to enhance its lipophilicity and central nervous system effects. Further increasing the length of the N-alkyl chain generally leads to a decrease in stimulant properties and can shift the activity profile. researchgate.netnih.gov For example, elongating the N-alkyl chain of 4-methylamphetamine has been shown to reduce its potency at DAT and NET. researchgate.net Therefore, N-alkylation of this compound with various alkyl groups would be expected to produce a range of compounds with varying potencies and selectivities for the monoamine transporters.

Alpha-Alkylation: The presence of an alpha-methyl group is a defining feature of amphetamine-type compounds, which protects the amine from metabolism by monoamine oxidase (MAO). Altering this group, for instance, by removing it or replacing it with a larger alkyl group, would likely have a significant impact on the compound's metabolic stability and duration of action.

The following table summarizes the predicted impact of these modifications on the in vitro activity of this compound, based on the known SAR of amphetamine analogues.

Modification Type Position of Modification Predicted Impact on In Vitro Activity
Ring Substitution2- or 5-position of the thiophene ringAltered potency and selectivity for DAT, NET, and SERT.
N-AlkylationAmine groupModulation of potency and efficacy at monoamine transporters. Increased lipophilicity with larger alkyl groups.
Alpha-AlkylationCarbon alpha to the amineChanges in metabolic stability and interaction with monoamine transporters.

Rational Design Principles for Enhanced Selectivity and Efficacy

The rational design of analogues of this compound with enhanced selectivity and efficacy is guided by the SAR principles discussed above. The goal of such design efforts is to optimize the interaction of the molecule with its biological target(s) while minimizing off-target effects.

Enhancing Selectivity: A key objective in the design of novel psychoactive compounds is to achieve selectivity for a specific monoamine transporter or a desired ratio of activities between transporters. For example, to design a more selective serotonin-releasing agent, one might focus on introducing specific substituents on the thiophene ring that are known to increase affinity for SERT. As noted, para-substitution on the phenyl ring of amphetamines can enhance serotonergic activity. nih.gov By analogy, placing substituents at the 5-position of the thiophene ring in this compound could be a rational approach to modulate SERT activity. Molecular docking studies, which simulate the binding of a ligand to the three-dimensional structure of a protein, can be invaluable in predicting which substituents are most likely to achieve the desired selectivity. mdpi.com

Improving Efficacy: The efficacy of a compound refers to the maximal response it can produce. In the context of monoamine transporters, this can refer to the rate of substrate transport (release) or the potency of uptake inhibition. To enhance efficacy, medicinal chemists can make modifications that improve the binding affinity of the compound for the transporter or enhance its ability to induce a conformational change in the transporter that leads to substrate release. This can involve fine-tuning the electronic properties of the thiophene ring or optimizing the stereochemistry of the molecule. The stereochemistry at the alpha-carbon is known to be critical for the activity of amphetamines, with the (S)-enantiomer generally being more potent than the (R)-enantiomer.

Optimizing Pharmacokinetics: Rational drug design also encompasses the optimization of a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For CNS-active drugs, the ability to cross the blood-brain barrier is paramount. This is often related to the lipophilicity of the molecule. N-alkylation, for example, can increase lipophilicity. nih.gov However, increased lipophilicity can also lead to faster metabolism. Therefore, a balance must be struck. Introducing fluorine atoms into the molecule is another common strategy to block metabolic sites and improve metabolic stability.

Systematic substitution on the thiophene ring to modulate selectivity.

Variation of the N-alkyl substituent to fine-tune potency and pharmacokinetics.

Stereoselective synthesis to isolate the more active enantiomer.

In silico modeling to guide the design process and prioritize compounds for synthesis.

Iterative cycles of design, synthesis, and in vitro testing to refine the SAR and progress towards compounds with the desired pharmacological profile.

Computational Chemistry and Molecular Modeling of 1 Thiophen 3 Yl Propan 2 Amine

Quantum Chemical Investigations and Molecular Structure Elucidation

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 1-(Thiophen-3-yl)propan-2-amine, these investigations reveal details about its geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G* or higher, are used to determine key structural parameters. researchgate.netnih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this exact molecule. The values are based on established principles of chemical bonding and computational outputs for analogous structures.

ParameterBond/AnglePredicted Value (B3LYP/6-31G*)
Bond LengthC(thiophene)-C(propyl)~1.51 Å
Bond LengthC(propyl)-C(amine)~1.53 Å
Bond LengthC(amine)-N~1.47 Å
Bond AngleC-C-C (propyl chain)~112°
Bond AngleC-C-N (amine attachment)~109.5°
Dihedral AngleThiophene (B33073) plane-Propyl chainVariable (dependent on conformation)

Analysis of Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic behavior of this compound is critical to its reactivity and interactions. Key insights are gained from analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and its Molecular Electrostatic Potential (MEP).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, showing susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary based on substituents. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. rsc.org It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically shown in red, and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack), shown in blue. For this compound, the MEP would likely show a negative potential around the sulfur atom of the thiophene ring and a positive potential around the amine group's hydrogen atoms, highlighting these as key sites for intermolecular interactions. rsc.org

Table 2: Calculated Electronic Properties of Thiophene Derivatives (General Findings) Note: This table summarizes general findings for thiophene-containing compounds from the literature, as specific values for this compound were not available.

PropertyDescriptionTypical Findings for Thiophene Derivatives
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high, indicating electron-donating capability of the thiophene ring. nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalInfluenced by substituents; important for accepting electrons. researchgate.net
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOModerate gap, indicating a balance of stability and reactivity. researchgate.netresearchgate.net
MEP Negative RegionElectron-rich areasOften located on the thiophene sulfur atom and π-system. rsc.org
MEP Positive RegionElectron-poor areasTypically found around the hydrogen atoms of the amine group. rsc.org

Advanced Quantum Theory of Atoms in Molecules (QTAIM) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density topology to define atomic interactions and bond characteristics within a molecule. wikipedia.org QTAIM analysis identifies critical points in the electron density field, such as bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond (e.g., covalent, ionic, or hydrogen bond). nih.gov

For this compound, QTAIM could be used to precisely characterize the C-S, C-C, C-N, and C-H bonds within the molecule. It would provide a quantitative measure of their covalent character and strength. Furthermore, it could identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's preferred conformation. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. These models are invaluable for designing new analogs with potentially enhanced properties.

Development of 2D and 3D QSAR Models for this compound Analogues

QSAR studies on analogs of this compound can elucidate the key structural features required for a specific biological effect, such as the inhibition of monoamine transporters. nih.govuniroma1.it this compound is an analog of amphetamine, a known monoamine reuptake inhibitor and releasing agent. nih.gov

2D-QSAR models correlate activity with molecular descriptors calculated from the 2D structure, such as electronic parameters (e.g., HOMO/LUMO energies, dipole moment), lipophilicity (logP), and topological indices. Studies on other thiophene analogs have shown that electronic properties often play a dominant role in their biological activity. researchgate.net

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D steric and electrostatic fields around a series of aligned molecules. nih.govuniroma1.itjapsonline.com The resulting contour maps highlight regions where bulky groups, positive or negative charges, or hydrophobic/hydrophilic moieties would increase or decrease activity. For a series of thiophene-containing propanamine analogs, a 3D-QSAR model could reveal the optimal shape and electronic distribution for potent activity at a target like the serotonin (B10506) or norepinephrine (B1679862) transporter. researchgate.net

Predictive Modeling of Molecular Interactions for Compound Libraries

Computational models can be used to predict how large libraries of compounds, which could include this compound and its derivatives, would interact with specific biological targets. Techniques like molecular docking simulate the binding of a ligand into the active site of a protein, predicting its preferred orientation and binding affinity.

Given that thiopropamine and its analogs are known stimulants, it is plausible that this compound interacts with monoamine transporters (such as those for dopamine (B1211576), norepinephrine, and serotonin). nih.govnih.gov Predictive modeling could be employed to dock a library of thiophene-propanamine derivatives into the binding sites of these transporters. Such studies can help prioritize which novel compounds should be synthesized and tested experimentally, accelerating the discovery of new and potentially more selective agents. These models rely on scoring functions to estimate binding free energy, providing a rank-ordering of potential inhibitors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a lens into the interactions between a ligand, such as this compound, and its target protein at an atomic level. These methods are fundamental in predicting binding affinity and understanding the stability of the ligand-protein complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. For this compound, this process involves preparing a 3D model of the ligand and docking it into the binding sites of various potential biological targets, such as monoamine transporters or receptors, which are known targets for structurally similar phenethylamine (B48288) compounds.

While specific docking studies for this compound are not extensively published, research on related thiophene derivatives highlights common interaction patterns. nih.gov The key interactions typically involve:

Hydrogen Bonding: The primary amine group (-NH2) of the propan-2-amine chain is a crucial hydrogen bond donor, often interacting with polar residues like aspartate, serine, or threonine within the receptor's binding pocket.

Aromatic/Hydrophobic Interactions: The thiophene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the target protein. The sulfur atom in the thiophene ring can also participate in unique interactions, contributing to binding affinity and specificity. nih.gov

Ionic Interactions: At physiological pH, the amine group is typically protonated (-NH3+), allowing it to form strong ionic bonds (salt bridges) with negatively charged acidic residues like aspartate or glutamate.

Docking studies on similar compounds, such as benzo[b]thiophene derivatives targeting the 5-HT1A receptor, have revealed the importance of these electrostatic and hydrophobic interactions in determining binding affinity. mdpi.com A hypothetical docking study of this compound against a monoamine transporter might yield results similar to those illustrated in the table below.

Table 1: Illustrative Docking Results for this compound with a Putative Transporter Target

Interaction TypeLigand MoietyPotential Interacting Residue (Example)
Ionic BondProtonated Amine (-NH3+)Aspartic Acid (ASP)
Hydrogen BondAmine Group (-NH3+)Serine (SER)
π-π StackingThiophene RingPhenylalanine (PHE)
HydrophobicPropyl Chain, Thiophene RingValine (VAL), Leucine (LEU)

This table is illustrative, based on common interactions for similar compounds.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. An MD simulation for this compound complexed with a target protein would reveal the stability of the binding pose and the conformational changes the ligand undergoes within the binding site. gd3services.com

Key insights from MD simulations include:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the ligand remains stably bound or if it dissociates.

Conformational Flexibility: The simulation shows how the flexible propane (B168953) chain and the thiophene ring of the molecule can adapt their conformation to optimize interactions within the dynamic environment of the binding pocket.

Water Dynamics: MD simulations can clarify the role of water molecules in mediating or competing with ligand-target interactions.

The conformational analysis helps in understanding how the molecule maintains its key binding interactions over time, providing a more accurate assessment of its potential efficacy and mechanism of action.

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target.

For this compound, a pharmacophore model can be constructed based on its structure and known activities of analogous compounds. cymitquimica.com The essential features would likely include:

A Hydrogen Bond Donor (HBD): Represented by the primary amine.

A Positive Ionizable (PI) Feature: Also corresponding to the protonated amine group.

An Aromatic/Hydrophobic (AR/HY) Feature: Provided by the thiophene ring.

The spatial relationship between these features—the distances and angles—is critical for proper binding. The table below outlines these key pharmacophoric features.

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural MoietyRole in Binding
Positive Ionizable (PI)Primary Amine (-NH3+)Forms ionic interactions with acidic residues.
Hydrogen Bond Donor (HBD)Primary Amine (-NH2)Donates hydrogen to polar residues.
Aromatic Ring (AR)Thiophene RingEngages in π-π stacking with aromatic residues.
Hydrophobic (HY)Thiophene Ring, Alkyl ChainFits into hydrophobic pockets of the receptor.

These features align with the pharmacophores of many known monoamine reuptake inhibitors and receptor ligands.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features, a process known as virtual screening. chemrxiv.org This allows for the rapid identification of novel scaffolds that may have similar biological activity.

Furthermore, the structural and pharmacophoric understanding of this compound serves as a foundation for lead optimization. gd3services.compatsnap.com The goal of lead optimization is to modify the initial compound (the "lead") to improve its potency, selectivity, and pharmacokinetic properties. gd3services.comscienceopen.com Strategies for optimizing this compound could include:

Thiophene Ring Substitution: Adding substituents (e.g., halogens, methyl groups) to the thiophene ring to enhance binding affinity or alter metabolic stability.

Amine Modification: Converting the primary amine to a secondary or tertiary amine to modulate selectivity for different targets.

Conformational Constraint: Introducing rigidity into the propyl chain, for example, by incorporating it into a ring system, to lock the molecule in a more active conformation and improve binding affinity.

These iterative cycles of design, synthesis, and testing, guided by computational models, are central to refining a lead compound into a potential drug candidate. patsnap.com

Metabolic Pathways and Biotransformation of 1 Thiophen 3 Yl Propan 2 Amine Analogues in Preclinical Models

Phase I Metabolic Transformations in Non-Human Systems

In non-human systems, analogues of 1-(thiophen-3-yl)propan-2-amine undergo several key Phase I metabolic transformations. These reactions are primarily oxidative and are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.

For thiophene (B33073) analogues of amphetamine that are secondary amines, such as methiopropamine [1-(thiophen-2-yl)-2-methylaminopropane], N-demethylation is a significant metabolic pathway. proquest.com This process results in the formation of the corresponding primary amine. In a manner analogous to the metabolism of methamphetamine to amphetamine, this reaction is a key step in the biotransformation cascade. newhaven.edu

Hydroxylation is another major Phase I metabolic route. This can occur at the side chain of the propan-2-amine moiety or on the thiophene ring itself. proquest.com For amphetamine and its analogues, hydroxylation at the para-position of the aromatic ring is a common metabolic step. nih.govwikipedia.org In the case of thiophene analogues, hydroxylation can occur at various positions on the thiophene ring, leading to the formation of hydroxylated metabolites. proquest.com

The cytochrome P450 (CYP) enzyme system, particularly isoforms within the CYP1, CYP2, and CYP3 families, plays a crucial role in the Phase I metabolism of thiophene-containing compounds. nih.gov Studies on methiopropamine, a structural analogue of this compound, have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as the primary enzymes responsible for its Phase I metabolism. proquest.com

CYP2C19, a highly polymorphic isoenzyme, is involved in the metabolism of a wide array of drugs. nih.gov Its involvement in the biotransformation of thiophene-based amphetamine analogues highlights its importance in determining the metabolic profile of these compounds. proquest.com The deamination of thiopropamine, another related compound, is primarily mediated by the CYP2C family of enzymes in the liver. wikipedia.org Furthermore, other P450 isoforms, such as CYP3A4 and CYP2D6, have been implicated in the oxidation of other thiophene-containing drugs. nih.gov

A metabolic pathway of particular significance for thiophene-containing compounds is the oxidation of the sulfur atom within the thiophene ring, a process known as S-oxidation. wikipedia.orgacs.orgacs.org This reaction, mediated by cytochrome P450 enzymes, leads to the formation of thiophene S-oxides. nih.govacs.org These S-oxide metabolites are often reactive electrophiles that can interact with cellular macromolecules. nih.govacs.org

The formation of a thiophene S-oxide has been demonstrated for several thiophene-based drugs. nih.govnih.gov This metabolic route can compete with other oxidative pathways, such as epoxidation across the carbon-carbon double bonds of the thiophene ring. acs.org The stability of the resulting thiophene S-oxide can be influenced by the presence of substituents on the thiophene ring. nih.gov

Phase II Metabolic Transformations

Following Phase I metabolism, the newly introduced or exposed functional groups on the this compound analogues and their metabolites can undergo Phase II conjugation reactions. drughunter.comupol.cz These reactions are essential for detoxification and elimination.

The primary Phase II metabolic pathways for the hydroxylated metabolites of thiophene-containing amphetamine analogues are glucuronidation and sulfation. proquest.com In glucuronidation, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups, forming glucuronide conjugates. drughunter.comnih.govresearchgate.net Sulfotransferases (SULTs) mediate the transfer of a sulfonate group in the process of sulfation. upol.cznih.gov

These conjugation reactions significantly increase the water solubility and molecular weight of the metabolites, facilitating their excretion in urine and bile. upol.czresearchgate.net The formation of glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites has been observed in the metabolism of various aromatic hydrocarbons and their derivatives in preclinical models. researchgate.net

Identification and Characterization of Metabolites

The identification and characterization of metabolites of this compound analogues in preclinical studies are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), and gas chromatography-mass spectrometry (GC-MS) are the methods of choice. proquest.com

In studies with methiopropamine in rats, a number of Phase I and Phase II metabolites have been identified in urine samples. The proposed major metabolic pathways include N-demethylation, hydroxylation of the side chain, and hydroxylation of the thiophene ring. These Phase I metabolites are then subject to conjugation, forming glucuronides and sulfates. proquest.com The characterization of thioether conjugates resulting from the reaction of reactive thiophene S-oxides with thiol nucleophiles has also been reported for other thiophene-containing drugs, providing further insight into the metabolic fate of these compounds. nih.gov

Data Tables

Table 1: Summary of Metabolic Pathways for this compound Analogues

Metabolic Phase Reaction Type Description Key Enzymes Example Metabolites
Phase IN-DemethylationRemoval of a methyl group from the amine.CYP1A2, CYP2C19, CYP2D6, CYP3A4Primary amine analogues
Phase IHydroxylationAddition of a hydroxyl group to the side chain or thiophene ring.CYP1A2, CYP2C19, CYP2D6, CYP3A4Hydroxylated analogues
Phase IS-OxidationOxidation of the sulfur atom in the thiophene ring.Cytochrome P450 enzymesThiophene S-oxides
Phase IIGlucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs)Glucuronide conjugates of hydroxylated metabolites
Phase IISulfationConjugation with a sulfonate group.Sulfotransferases (SULTs)Sulfate conjugates of hydroxylated metabolites

Active and Inactive Metabolite Profiling in Non-Human Biological Fluids

In preclinical models, the metabolism of thiophene-based amphetamine analogues is characterized by several key pathways, including N-demethylation, hydroxylation of the side chain and the thiophene ring, and subsequent conjugation. These processes result in a variety of metabolites, some of which may retain pharmacological activity.

Studies on the 2-thiophene analogue, methiopropamine, in rats have identified several major metabolites in urine. researchgate.netnih.gov Based on these findings, the anticipated metabolic profile of this compound in non-human biological fluids would likely include both active and inactive metabolites. For instance, hydroxylation of the thiophene ring could lead to active metabolites, while N-dealkylation and subsequent oxidation are generally considered deactivation pathways.

The primary amine structure of this compound suggests that it will not be a substrate for monoamine oxidase but may act as a competitive inhibitor of this enzyme. wikipedia.org The initial metabolic steps are likely to be mediated by the cytochrome P450 (CYP) enzyme system, with isoforms such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 playing a significant role, as observed with its 2-thiophene analogue. researchgate.netnih.gov

Table 1: Predicted Active and Inactive Metabolites of this compound in Preclinical Models

Metabolite NamePredicted Metabolic PathwayPredicted Activity Status
nor-3-ThienoamphetamineN-dealkylationLikely Inactive
oxo-3-ThienoamphetamineOxidation of the secondary amineLikely Inactive
hydroxy-aryl-3-ThienoamphetamineHydroxylation of the thiophene ringPotentially Active
hydroxy-alkyl-3-ThienoamphetamineHydroxylation of the propyl side chainPotentially Active

This table is predictive and based on data from the 2-thiophene analogue, methiopropamine.

Elucidation of Terminal Metabolic Products

The terminal metabolic products of this compound analogues are expected to be the result of extensive Phase I and Phase II biotransformations, leading to more polar and readily excretable compounds.

Following initial Phase I metabolism, which includes oxidation and demethylation, the resulting metabolites are anticipated to undergo Phase II conjugation reactions. researchgate.netnih.gov These reactions typically involve glucuronidation and/or sulfation, which significantly increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.

In studies with the 2-thiophene analogue, methiopropamine, in mice, the unchanged parent drug and its nor-metabolite were detectable in urine for an extended period (24-36 hours) after administration, suggesting they are significant excretion products. mdpi.com The hydroxylated metabolites, on the other hand, were found to be extensively conjugated. mdpi.com A similar pattern is predicted for this compound, with the parent compound and its primary metabolites being excreted both unchanged and as glucuronide and sulfate conjugates.

Table 2: Predicted Terminal Metabolic Products of this compound in Preclinical Models

Metabolite NameMetabolic PathwayForm of Excretion
This compoundUnchangedFree and Conjugated (Glucuronide/Sulfate)
nor-3-ThienoamphetamineN-dealkylationFree and Conjugated (Glucuronide/Sulfate)
hydroxy-aryl-3-ThienoamphetamineAromatic HydroxylationPrimarily Conjugated (Glucuronide/Sulfate)
hydroxy-alkyl-3-ThienoamphetamineAliphatic HydroxylationPrimarily Conjugated (Glucuronide/Sulfate)

This table is predictive and based on data from the 2-thiophene analogue, methiopropamine.

Analytical Chemistry Methodologies for 1 Thiophen 3 Yl Propan 2 Amine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation and quantification of 1-(thiophen-3-yl)propan-2-amine, particularly for resolving it from its positional isomer, 1-(thiophen-2-yl)propan-2-amine, and for separating its enantiomers.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. The resolution of positional isomers such as this compound and 1-(thiophen-2-yl)propan-2-amine is feasible due to differences in their boiling points and interactions with the GC column's stationary phase. The 3-substituted isomer generally exhibits different retention times compared to the 2-substituted isomer, allowing for their effective separation and quantification.

When coupled with a mass spectrometer, GC-MS provides an exceptionally sensitive and specific analytical method. Not only does it separate the isomers based on their chromatographic behavior, but it also provides their mass spectra. The fragmentation patterns of the two positional isomers will differ due to the different substitution patterns on the thiophene (B33073) ring, offering unambiguous identification even if chromatographic separation is incomplete. The mass spectrum for this compound would show a molecular ion peak and characteristic fragment ions that confirm its identity. nih.gov

Table 1: GC-MS Parameters for Isomer Analysis This is an interactive table. Click on headers to sort.

Parameter Typical Value/Condition Purpose
Column Type Capillary column (e.g., DB-5ms) Provides high-resolution separation of volatile compounds.
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 280°C) Optimizes separation of isomers and other components.
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio data for identification.

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds. For assessing the enantiomeric purity of this compound, chiral HPLC is the method of choice. phenomenex.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S forms), leading to different retention times and, thus, their separation. phenomenex.commdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.comnih.govmdpi.com The separation can be performed under normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte's properties. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the resolution between the enantiomers.

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation This is an interactive table. Click on headers to sort.

CSP Type Chiral Selector Example Typical Application
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Broad applicability for many classes of chiral compounds, including amines. mdpi.com
Polysaccharide-based Cellulose tris(4-methylbenzoate) Effective for separating aromatic amines and other racemates. mdpi.com
Pirkle-type (R,R)-Whelk-O 1 Covalently bonded phase known for resolving a variety of chiral molecules.

| Macrocyclic Glycopeptide | Teicoplanin | Useful for separating chiral amino acids and amines. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. americanpharmaceuticalreview.comafmps.benih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher throughput without generating large volumes of organic solvent waste. afmps.be

For the enantioseparation of this compound, SFC is typically used with the same types of chiral stationary phases employed in HPLC. sphinxsai.com A polar organic co-solvent, or "modifier," such as methanol (B129727) or ethanol (B145695), is added to the supercritical CO2 to modulate the mobile phase strength and achieve the desired separation. The high efficiency and speed of SFC make it particularly valuable in high-throughput screening and preparative-scale purification of enantiomers. americanpharmaceuticalreview.comsphinxsai.com

Table 3: Comparison of Chiral HPLC and Chiral SFC This is an interactive table. Click on headers to sort.

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Isopropanol) Supercritical Carbon Dioxide (CO₂)
Analysis Time Typically longer Significantly faster due to low viscosity mobile phase. afmps.be
Solvent Consumption High Low, significantly reducing waste and cost. americanpharmaceuticalreview.com
Separation Efficiency High Very high, often superior to HPLC. sphinxsai.com

| Pressure | High (up to 400 bar) | Very High (100-400 bar) |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound and verifying its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the thiophene ring, the methine (CH) and methylene (CH₂) groups of the propyl chain, the terminal methyl (CH₃) group, and the amine (NH₂) protons. The chemical shifts, integration values, and coupling patterns (splitting) of these signals allow for the unambiguous assignment of the entire proton framework. Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton. researchgate.net

Table 4: Predicted ¹H NMR Data for this compound This is an interactive table. Click on headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Thiophene-H (C2, C4, C5) 6.9 - 7.3 Multiplet (m) 3H
-CH-NH₂ ~ 3.0 - 3.4 Multiplet (m) 1H
-CH₂-Thiophene ~ 2.6 - 2.8 Doublet (d) 2H
-NH₂ 1.0 - 2.5 (variable) Singlet (broad, s) 2H

| -CH₃ | ~ 1.1 - 1.3 | Doublet (d) | 3H |

Table 5: Predicted ¹³C NMR Data for this compound This is an interactive table. Click on headers to sort.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiophene-C (quaternary) ~ 140 - 145
Thiophene-CH ~ 120 - 130
-CH-NH₂ ~ 45 - 55
-CH₂-Thiophene ~ 40 - 45

| -CH₃ | ~ 20 - 25 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic thiophene ring and the aliphatic side chain, and the C-S bond within the thiophene ring.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (141.24). nih.gov The fragmentation pattern is also highly informative. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to the formation of a stable iminium cation, often resulting in the base peak of the spectrum.

Table 6: Key Spectroscopic Data for Compound Verification This is an interactive table. Click on headers to sort.

Technique Feature Expected Value/Region Structural Information
IR Spectroscopy N-H Stretch (amine) 3300-3500 cm⁻¹ (two bands) Presence of primary amine (-NH₂)
Aromatic C-H Stretch ~3100 cm⁻¹ Thiophene ring
Aliphatic C-H Stretch 2850-2960 cm⁻¹ Propyl side chain
Mass Spectrometry Molecular Ion [M]⁺ m/z 141 Confirms molecular weight. nih.gov
Base Peak (α-cleavage) m/z 44 ([CH₃CHNH₂]⁺) Characteristic fragmentation of the amine

Method Development and Validation for Research Applications

Development of Analytical Workflows for Purity and Impurity Profiling

An essential aspect of characterizing any novel compound is the development of a comprehensive analytical workflow to assess its purity and to identify and quantify any potential impurities. Impurity profiling is a critical component of pharmaceutical analysis, as even minute quantities of unknown substances can have significant effects. googleapis.comjddtonline.inforesearchgate.net For this compound, this involves creating a stability-indicating method, typically using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), which can separate the main compound from any process-related impurities or degradation products. nih.gov

The development of such a workflow begins with the selection of appropriate chromatographic conditions. For a primary amine with a thiophene moiety, a reversed-phase HPLC method is a common starting point. A C18 or C8 column is often chosen for its ability to separate compounds of moderate polarity. oup.com The mobile phase composition, a crucial factor in achieving optimal separation, is systematically optimized. This typically involves a gradient elution using a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is carefully controlled to ensure the analyte is in a consistent ionization state, which is critical for reproducible retention times. For amine-containing compounds, a slightly acidic pH is often employed.

Detection is another key consideration. While this compound possesses a UV chromophore due to the thiophene ring, derivatization with a suitable agent can enhance detection sensitivity and selectivity, especially for trace impurities. omicsonline.org However, for purity and impurity profiling, a photodiode array (PDA) detector is highly advantageous as it can provide spectral information for both the main peak and any impurity peaks, aiding in their preliminary identification. researchgate.net

A critical part of developing a purity profiling method is conducting forced degradation studies. researchgate.net This involves subjecting a sample of this compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. tandfonline.com The analytical method must then be able to resolve the intact compound from all the degradation products, proving its stability-indicating nature. jddtonline.inforesearchgate.net

The following table outlines a hypothetical set of optimized HPLC parameters for the purity and impurity profiling of this compound, based on methods developed for analogous thiophene-containing pharmaceuticals like duloxetine. nih.govresearchgate.net

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) with PDA Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase BAcetonitrile
Gradient ElutionTime (min) | %B: 0|20, 5|20, 25|70, 30|70, 32|20, 35|20
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength225 nm
Injection Volume10 µL

Once the method is developed, it undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines. nih.gov This includes demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.net

Validation ParameterTypical Acceptance CriteriaHypothetical Result for this compound Method
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999.Method is specific and stability-indicating.
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration for assay; LOQ to 150% for impurities.1-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., pH, flow rate).Robust

This validated workflow provides a reliable tool for quality control during the synthesis and storage of this compound, ensuring that the material used in research is of a consistent and high purity.

Quantitative Analysis in Complex Research Matrices

Beyond purity assessment of the neat compound, research often requires the quantification of this compound in complex matrices. These can range from in-process reaction mixtures to biological fluids or environmental samples in metabolic or pharmacokinetic studies. The challenges in these scenarios include the presence of interfering endogenous or exogenous components and often very low concentrations of the analyte.

For these applications, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. nih.gov The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove matrix components that can interfere with the analysis or suppress the ionization of the analyte. For chemical reaction mixtures, a simple "dilute and shoot" approach may suffice. However, for more complex matrices like plasma or tissue homogenates, more extensive cleanup such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is necessary. Cation-exchange SPE can be particularly effective for extracting primary amines. researchgate.net

Chromatographic Separation: While MS/MS provides high selectivity, chromatographic separation is still important to separate the analyte from isomers and matrix components that can cause ion suppression. A rapid gradient elution on a UPLC system can significantly shorten analysis times while maintaining good resolution.

Mass Spectrometry Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode for amine-containing compounds. The instrument is tuned to optimize the response for this compound. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions after fragmentation. This provides a high degree of specificity and sensitivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variations in instrument response.

The following table provides a hypothetical example of an LC-MS/MS method for the quantification of this compound in a research matrix.

ParameterCondition
InstrumentUPLC coupled to a Triple Quadrupole Mass Spectrometer
ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 142.1 → 125.1)
MRM Transition (Internal Standard)To be determined experimentally for the chosen standard
Sample PreparationProtein precipitation with acetonitrile followed by centrifugation

Validation of a quantitative bioanalytical method involves assessing parameters such as selectivity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), matrix effect, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative). nih.gov Successful development and validation of such methods are crucial for obtaining reliable data in studies investigating the properties and behavior of this compound in complex systems.

Q & A

Q. What are the common synthetic routes for 1-(Thiophen-3-yl)propan-2-amine in academic research?

Methodological Answer: The synthesis of enantiopure this compound typically involves condensation reactions between thiophene derivatives and amine precursors. A key method reported in pharmacological studies uses enantiopure (S)-1-(thiophen-3-yl)propan-2-amine as a starting material for synthesizing μ-opioid receptor agonists like PZM21. This approach employs aziridine intermediates or alkylation reactions under controlled conditions to preserve stereochemical integrity . For example, Manglik et al. utilized (S)-configured precursors and optimized reaction conditions (e.g., anhydrous solvents, inert atmosphere) to achieve high enantiomeric excess. Purification often involves flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization, yielding compounds with >95% purity (Table 1) .

Q. Table 1: Comparison of Synthetic Methods

Starting MaterialReaction ConditionsYieldPurification MethodReference
(S)-2-methylaziridineDitellane, room temperature50–70%Flash chromatography
Enantiopure thiophene-amineAnhydrous DCM, N₂ atmosphere60–80%Recrystallization (EtOAc)

Q. How is this compound characterized structurally in research settings?

Methodological Answer: Structural characterization relies on spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiophene ring protons resonate at δ 6.8–7.2 ppm, while the amine protons appear as broad singlets near δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is commonly used .
  • Chiral Chromatography: To verify enantiopurity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve stereoisomers .

Q. What pharmacological applications are associated with this compound?

Methodological Answer: This compound is a critical intermediate in designing biased μ-opioid receptor agonists (e.g., PZM21), which exhibit antinociceptive effects with reduced respiratory depression. Studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo rodent models to assess efficacy and safety profiles. For example, PZM21 derivatives derived from this compound showed >50% receptor activation at 10 µM concentrations in HEK293 cells .

Advanced Research Questions

Q. What challenges arise in optimizing the enantiomeric purity of this compound during synthesis?

Methodological Answer: Key challenges include:

  • Racemization: Aziridine ring-opening reactions may lead to racemization. Mitigation involves low-temperature conditions (<0°C) and non-polar solvents .
  • Byproduct Formation: Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and catalytic bases like K₂CO₃.
  • Purification: Enantiomer separation requires chiral columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid), increasing cost and complexity .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomerism/Conformational Flexibility: Dynamic NMR or variable-temperature studies resolve overlapping signals.
  • Impurities: LC-MS coupling identifies trace byproducts. For example, oxidation byproducts of the thiophene moiety (e.g., sulfoxides) are detected via ESI-MS .
  • Stereochemical Ambiguity: X-ray crystallography or NOESY experiments confirm spatial arrangements .

Q. What experimental approaches are used to study μ-opioid receptor interactions of derivatives?

Methodological Answer:

  • In Vitro Assays:
    • cAMP Inhibition: Measure Gαi/o coupling via luciferase-based reporters in transfected cells.
    • β-Arrestin Recruitment: BRET/FRET assays quantify biased signaling .
  • In Vivo Models:
    • Tail-Flick Test: Assess antinociception in mice.
    • Whole-Body Plethysmography: Monitor respiratory depression, a critical safety endpoint .

Q. How do metabolic pathways of this compound compare to its structural analogs?

Methodological Answer: Metabolism studies on analogs (e.g., benzofuranyl-propan-2-amine) reveal:

  • Phase I Metabolism: Hepatic CYP450 enzymes oxidize the thiophene ring, forming sulfoxides or carboxylic acids.
  • Phase II Conjugation: Glucuronidation or sulfation enhances excretion.
  • Species Differences: Rodent models often overexpress CYP3A4, necessitating human hepatocyte assays for translational relevance .

Q. Table 2: Metabolic Pathways of Structural Analogs

CompoundMajor MetabolitesKey EnzymesReference
5-APB (Benzofuranyl analog)3-Carboxymethyl-4-hydroxy derivativesCYP2D6, UGT1A1
This compoundThiophene sulfoxidesCYP3A4, FMO3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.